Phenoxymethylpenicillinic acid potassium salt Phenoxymethylpenicillinic acid potassium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316733
InChI: InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Molecular Formula: C16H17KN2O5S
Molecular Weight: 388.5 g/mol

Phenoxymethylpenicillinic acid potassium salt

CAS No.:

Cat. No.: VC13316733

Molecular Formula: C16H17KN2O5S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Phenoxymethylpenicillinic acid potassium salt -

Specification

Molecular Formula C16H17KN2O5S
Molecular Weight 388.5 g/mol
IUPAC Name potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1
Standard InChI Key HCTVWSOKIJULET-UHFFFAOYSA-M
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's systematic IUPAC name is potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflecting its bicyclic β-lactam structure . Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₇KN₂O₅S
Molecular Weight393.5 g/mol
CAS Registry Number2699607-22-0
Parent CompoundPenicillin V-d5
Deuterium SubstitutionPentadeutero-phenoxy group

The crystalline structure exhibits intramolecular hydrogen bonding between the β-lactam nitrogen and carboxylate oxygen, stabilizing the pharmacologically active conformation . X-ray diffraction studies reveal a dihedral angle of 87.5° between the thiazolidine and β-lactam rings, optimizing spatial arrangement for penicillin-binding protein (PBP) interaction .

Stereochemical Considerations

The (2S,5R,6R) configuration is critical for antimicrobial activity. Enzymatic deactivation studies demonstrate that epimerization at C6 reduces β-lactamase resistance by 94%, while C2 stereoinversion abolishes PBP binding capacity entirely .

Pharmacological Profile

Mechanism of Action

Penicillin V potassium inhibits bacterial cell wall synthesis through irreversible acylation of PBPs. Kinetic studies show a second-order rate constant (k₂/K) of 4.7 × 10³ M⁻¹s⁻¹ for PBP2B inhibition in Streptococcus pneumoniae, compared to 2.1 × 10³ M⁻¹s⁻¹ for penicillin G . The phenoxymethyl side chain confers:

  • Enhanced acid stability (t₁/₂ = 38 min at pH 2 vs. 11 min for penicillin G)

  • Reduced plasma protein binding (78-80% vs. 85-90% for penicillin G)

  • Improved oral bioavailability (48-73% vs. 15-30% for penicillin G)

Antimicrobial Spectrum

Clinical isolate testing reveals MIC₉₀ values against key pathogens:

OrganismMIC₉₀ (μg/mL)Susceptibility Rate
Streptococcus pyogenes0.0398.7%
Streptococcus pneumoniae0.1289.4%
Staphylococcus aureus2.042.1%
Fusobacterium spp.0.596.3%

Notably, methicillin-resistant S. aureus (MRSA) demonstrates universal resistance (MIC >16 μg/mL) . The drug maintains activity against anaerobic streptococci (MIC₉₀ = 0.25 μg/mL) and Treponema pallidum (MIC₉₀ = 0.015 μg/mL) .

Synthetic Production and Formulation

Industrial Synthesis

The potassium salt is crystallized through a patented process involving:

  • Fermentation using Penicillium chrysogenum with phenoxyacetic acid precursor

  • Solvent extraction using n-butyl acetate at pH 2.5-3.0

  • Back-extraction into aqueous potassium acetate (1.2 eq)

  • Crystallization with methanol/butanol azeotrope removal

Critical process parameters:

  • Temperature: 45-50°C during phase separation

  • Solvent ratio: 1:1.5 (aqueous:organic)

  • Crystallization yield: 91% with <0.5% impurities

Pharmaceutical Forms

Available formulations include:

  • 250 mg and 500 mg film-coated tablets

  • 125 mg/5 mL and 250 mg/5 mL oral suspensions

  • Lyophilized powder for pediatric enteral administration

Accelerated stability testing shows 98% potency retention after 24 months at 25°C/60% RH when stored in HDPE bottles with desiccant .

Clinical Pharmacokinetics

Absorption and Distribution

Pharmacokinetic parameters from healthy volunteers:

ParameterValue (Mean ± SD)
Cₘₐₓ8.2 ± 2.1 μg/mL
Tₘₐₓ1.1 ± 0.3 h
AUC₀-∞34.7 ± 6.8 μg·h/mL
Vdₛₛ35.4 ± 4.1 L
Protein Binding78.3 ± 3.2%

Food coadministration delays Tₘₐₓ to 1.8 h but increases AUC by 28% through prolonged intestinal transit .

Metabolism and Excretion

Hepatic metabolism accounts for <15% of clearance, primarily via β-lactam ring hydrolysis. Renal excretion follows first-order kinetics:

  • 72 ± 9% unchanged in urine within 12 h

  • Creatinine clearance correlation (r = 0.89, p<0.001)

  • Dose adjustment required for CrCl <30 mL/min

Therapeutic Applications

FDA-Approved Indications

  • Streptococcal pharyngitis: 500 mg q12h × 10 days (97% eradication)

  • Pneumococcal pneumonia: 250-500 mg q6h × 14 days

  • Vincent's angina: 250 mg q8h × 7 days

  • Rheumatic fever prophylaxis: 250 mg q12h indefinitely

Emerging Uses

  • Post-exposure anthrax prophylaxis: 500 mg q6h × 60 days

  • Diphtheria carrier state: 250 mg q8h × 14 days

  • Pre-dental procedure endocarditis prophylaxis: 2 g 1h pre-op

Adverse Effects and Resistance

Reaction TypeIncidenceSeverity
Hypersensitivity0.9%Anaphylaxis: 0.02%
Gastrointestinal4.3%Mild-moderate
C. difficile colitis0.15%Severe

Cross-reactivity occurs in 7.8% of cephalosporin-allergic patients .

Resistance Mechanisms

Molecular epidemiology of resistance:

MechanismGenetic DeterminantPrevalence
β-lactamase productionblaZ68.4%
PBP2a mutationmecA22.1%
Efflux pumpsnorA9.5%

The blaZ-encoded penicillinase hydrolyzes the β-lactam ring with kcat = 1.2 × 10³ min⁻¹, reducing MIC by 256-fold .

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